Cas no 51293-47-1 (Boc-Ser(Me)-OH)

Boc-Ser(Me)-OH 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- (S)-N-Boc-2-amino-3-methoxypropionic acid
- N-Boc-O-methyl-L-serine
- (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (S)-N-Boc-2-Amino-3-Methoxy-Propionic Acid
- Boc-(S)-2-amino-3- methoxylpropanoic acid
- Boc-(S)-2-amino-3-methoxypropionic acid
- Boc-2-amino-3-methoxypropionic acid
- Boc-O-methyl-L-Serinedicyclohexylamine salt
- Boc-Ser(Me)-OH
- Boc-Ser(Me)-OH · DCHA
- Boc-Ser(Me)-OH.DCHA
- Boc-O-methyl-L-Serine
- AU-004/43508833
- (S)-2-tert-butoxycarbonylamino-3-methoxy-propionic acid
- MFCD00153314
- RFGMSGRWQUMJIR-LURJTMIESA-N
- CS-W008022
- SCHEMBL580779
- N-(tert-butoxycarbonyl)-O-methyl-L-serine
- Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
- Boc-O-Methyl-L-Ser
- Boc-Ser(Me)-OH, AldrichCPR
- BOC-SER(ME)-OH DCHA
- AS-13238
- 51293-47-1
- HY-W008022
- (S)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
- (2S)-2-Amino-3-methoxypropanoic acid, N-Boc protected
- n-boc-(s)-o-methyl-serine
- AC-25784
- DTXSID20426824
- (S)-N-(1,1-Dimethylethoxy)carbonyl-(O-methyl)serine
- J-502400
- (2S)-2-(tert-butoxycarbonylamino)-3-methoxy-propanoic acid
- EN300-199614
- N-t-butyloxycarbonyl-O-methyl-l-serine
- N-(tert-butoxycarbonyl)-3-methoxyalanine
- (S)-2-tertbutoxycarbonylamino-3-methoxypropionic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-serine
- AKOS015899843
- N-Boc-O-methyl-serine
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(methoxy)propionic acid
- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
- 84FX8J7GCE
- BBL102249
- STL556048
- N-Boc-L-serine methyl ether
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
- (s)-boc-o-methylserine
-
- MDL: MFCD00153314
- インチ: InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
- InChIKey: RFGMSGRWQUMJIR-LURJTMIESA-N
- ほほえんだ: O=C(O)[C@@H](NC(OC(C)(C)C)=O)COC
計算された属性
- せいみつぶんしりょう: 219.11100
- どういたいしつりょう: 219.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: White to Yellow Solid
- ふってん: 355.8°C at 760 mmHg
- PSA: 84.86000
- LogP: 1.00160
- ようかいせい: 未確定
Boc-Ser(Me)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 危険物輸送番号:UN 1198 3/PG 3
- WGKドイツ:2
- セキュリティの説明: S36/37; S37/39; S26; S36
- RTECS番号:LP8925000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R23/24/25; R34; R40; R43; R36/37/38; R38
- 危険レベル:IRRITANT
Boc-Ser(Me)-OH 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-Ser(Me)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136351-250mg |
Boc-Ser(Me)-OH |
51293-47-1 | 97% | 250mg |
¥39.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842214-1g |
Boc-Ser(Me)-OH |
51293-47-1 | 97% | 1g |
¥71.10 | 2022-09-29 | |
AAPPTec | ABS120-5g |
Boc-Ser(Me)-OH DCHA |
51293-47-1 | 5g |
$115.00 | 2024-07-20 | ||
abcr | AB353903-5 g |
N-Boc-O-methyl-L-serine, 97% (Boc-L-Ser(Me)-OH); . |
51293-47-1 | 97% | 5g |
€128.10 | 2023-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40370-1g |
Boc-Ser(Me)-OH |
51293-47-1 | 1g |
¥106.0 | 2021-09-04 | ||
Apollo Scientific | OR307095-10g |
(2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected |
51293-47-1 | 10g |
£73.00 | 2023-04-21 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842214-250mg |
Boc-Ser(Me)-OH |
51293-47-1 | 97% | 250mg |
¥36.90 | 2022-09-29 | |
abcr | AB353903-100 g |
N-Boc-O-methyl-L-serine, 97% (Boc-L-Ser(Me)-OH); . |
51293-47-1 | 97% | 100g |
€840.30 | 2023-04-26 | |
TRC | B673128-100mg |
Boc-Ser(Me)-OH |
51293-47-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
Advanced ChemBlocks | P37727-5G |
Boc-O-methyl-L-serine |
51293-47-1 | 95% | 5G |
$15 | 2023-09-15 |
Boc-Ser(Me)-OH 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Boc-Ser(Me)-OHに関する追加情報
Introduction to Boc-Ser(Me)-OH (CAS No. 51293-47-1)
The compound Boc-Ser(Me)-OH (CAS No. 51293-47-1) is a significant molecule in the field of organic chemistry, particularly in peptide synthesis and related biochemical research. Its full name, tert-butoxycarbonyl seryl methyl ester, highlights its structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to a serine derivative with a methyl ester functionality. This compound is widely used in peptide synthesis due to its role as a building block for constructing more complex molecules.
Recent advancements in peptide chemistry have further highlighted the importance of Boc-Ser(Me)-OH in various applications. Researchers have explored its use in the synthesis of bioactive peptides, which are crucial for drug discovery and development. For instance, studies have demonstrated that Boc-Ser(Me)-OH can be effectively incorporated into peptide sequences to modulate their biological activities, such as enhancing stability or improving bioavailability.
The synthesis of Boc-Ser(Me)-OH typically involves multi-step reactions, including the protection of serine with a Boc group and subsequent esterification to introduce the methyl ester moiety. The Boc group is particularly advantageous because it is stable under basic conditions but can be easily removed under acidic conditions, making it ideal for stepwise peptide assembly.
In terms of applications, Boc-Ser(Me)-OH has been utilized in the construction of cyclic peptides, which are known for their potent biological activities. For example, recent studies have shown that incorporating Boc-Ser(Me)-OH into cyclic peptide frameworks can lead to molecules with enhanced affinity for specific targets, such as enzymes or receptors.
Moreover, the use of Boc-Ser(Me)-OH in medicinal chemistry has expanded its role beyond traditional peptide synthesis. It has been employed as a key intermediate in the synthesis of non-peptide bioactive molecules, where its structural versatility allows for the creation of diverse chemical libraries.
From an analytical perspective, the characterization of Boc-Ser(Me)-OH has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring high-quality standards for downstream applications.
In conclusion, Boc-Ser(Me)-OH (CAS No. 51293-47-1) remains a vital compound in organic and medicinal chemistry due to its unique properties and wide-ranging applications. Its continued use in cutting-edge research underscores its importance in advancing our understanding of peptide-based therapeutics and related fields.
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